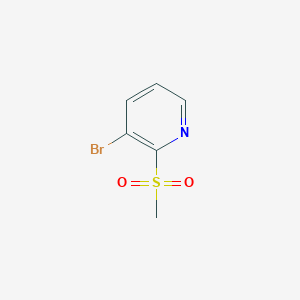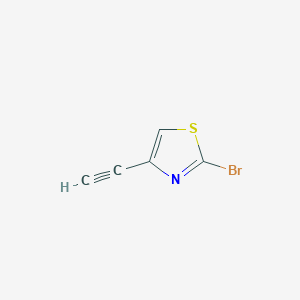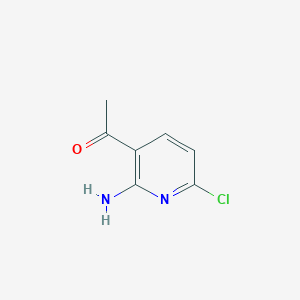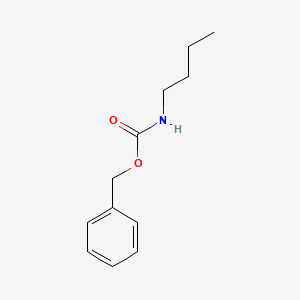
Benzyl butylcarbamate
Descripción general
Descripción
Benzyl butylcarbamate is an organic compound with the molecular formula C12H17NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl butylcarbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with butylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5CH2OCOCl+C4H9NH2→C6H5CH2OCONHC4H9+HCl
Industrial Production Methods: In industrial settings, this compound can be produced using a continuous flow process. This method involves the use of a reactor where benzyl chloroformate and butylamine are continuously fed and reacted under controlled conditions. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl butylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form benzyl alcohol and butylamine.
Oxidation: It can be oxidized to form corresponding carbamic acid derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Hydrolysis: Benzyl alcohol and butylamine.
Oxidation: Carbamic acid derivatives.
Substitution: Substituted benzyl carbamates.
Aplicaciones Científicas De Investigación
Benzyl butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily introduced and removed under mild conditions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a stabilizer and plasticizer.
Mecanismo De Acción
The mechanism of action of benzyl butylcarbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in organic synthesis. The carbamate linkage is stable under a variety of conditions but can be cleaved using specific reagents such as acids or bases. This allows for the selective protection and deprotection of amine groups during multi-step synthesis processes.
Comparación Con Compuestos Similares
Benzyl butylcarbamate can be compared with other carbamates such as:
Methyl butylcarbamate: Similar in structure but with a methyl group instead of a benzyl group. It has different reactivity and stability profiles.
Ethyl carbamate: Known for its use in the synthesis of urethanes and as a precursor in organic synthesis.
Phenyl carbamate: Used in the production of pharmaceuticals and agrochemicals, similar to this compound but with different physical and chemical properties.
Uniqueness: this compound is unique due to its specific combination of a benzyl and butyl group, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in applications where selective protection and deprotection of amines are required.
Propiedades
IUPAC Name |
benzyl N-butylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJDBGSINGXXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402963 | |
| Record name | Benzyl N-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13105-53-8 | |
| Record name | Benzyl N-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


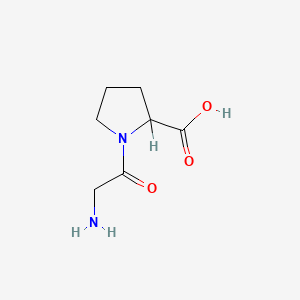
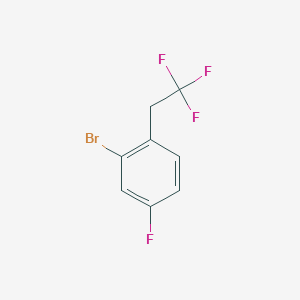
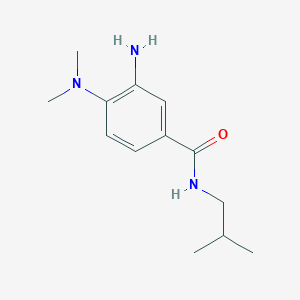
![5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3032164.png)
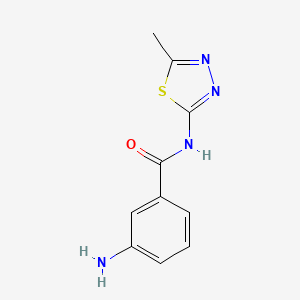
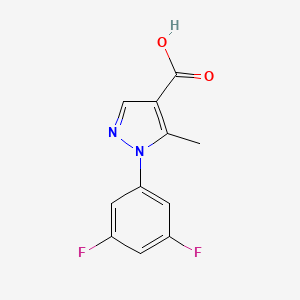
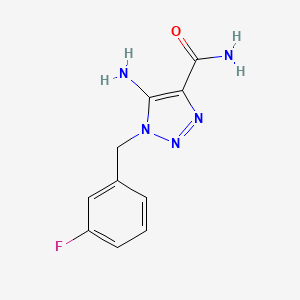
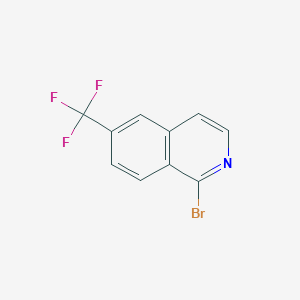
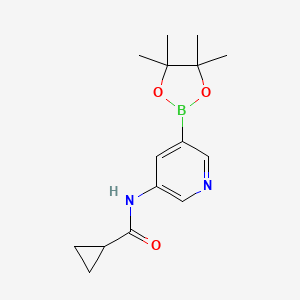
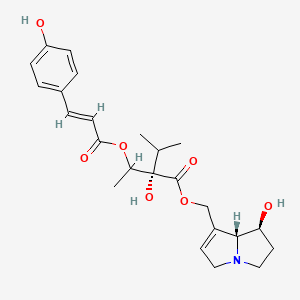
![7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3032176.png)
